molecular formula C13H7ClFNO B6376470 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol CAS No. 1261891-58-0

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Cat. No.: B6376470
CAS No.: 1261891-58-0
M. Wt: 247.65 g/mol
InChI Key: CLBGDLRRLBXPNN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol ( 1262000-61-2) is a fluorinated and chlorinated biphenyl compound of high interest in chemical and pharmaceutical research . It features a phenolic hydroxyl group, a nitrile group, and a multi-halogenated phenyl ring, making it a versatile advanced intermediate for constructing complex molecules . The specific arrangement of its chloro, fluoro, and cyano substituents imparts unique electronic and steric properties, which are valuable for modulating the lipophilicity, metabolic stability, and binding affinity of target molecules in drug discovery projects . This compound is particularly useful as a building block in the synthesis of potential kinase inhibitors and other bioactive molecules . As a key intermediate in medicinal chemistry, it enables structure-activity relationship (SAR) studies and the exploration of new chemical entities for oncology and other therapeutic areas . Researchers utilize this compound under laboratory conditions, requiring standard safety precautions. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGDLRRLBXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684827
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-58-0
Record name 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Cyanophenol with Activated Aryl Halides

A prominent method for synthesizing 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol involves nucleophilic aromatic substitution (SNAr) between 2-cyanophenol and a suitably activated aryl halide. In this approach, 2-cyanophenol is deprotonated under basic conditions to form a phenoxide ion, which subsequently attacks a 3-chloro-4-fluorophenyl electrophile. A patent by demonstrates this strategy using sodium hydroxide in dimethylacetamide (DMAA) and dimethyl sulfoxide (DMSO) at 60–80°C, with water removal via reduced-pressure distillation to drive the reaction forward. The aryl substrate, likely 1-chloro-3-chloro-4-fluorobenzene, is introduced as a solution in DMAA, and the mixture is heated to 90–100°C for 4–6 hours to complete the coupling.

Critical parameters include:

  • Base selection : Sodium hydroxide ensures complete deprotonation of the phenolic -OH group.

  • Solvent system : DMAA/DMSO enhances phenoxide solubility and stabilizes the transition state.

  • Temperature control : Elevated temperatures (≥90°C) accelerate the SNAr mechanism despite the electron-withdrawing cyano group.

Optimization of Reaction Conditions

Yield optimization relies on rigorous exclusion of moisture, as water competes with the phenoxide nucleophile. The patent specifies a mole ratio of 1:1 to 1:1.5 for 2-cyanophenol to sodium hydroxide, with excess base favoring complete deprotonation. Post-reaction workup involves solvent distillation under reduced pressure, followed by liquid-liquid extraction with butyl acetate to isolate the product.

Copper-Catalyzed Ullmann Coupling for Diarylether Formation

Challenges and Mitigation Strategies

Aryl chlorides, being less reactive than bromides or iodides, necessitate higher temperatures or microwave-assisted heating. The electron-withdrawing cyano and chloro groups on both aromatic rings further reduce reactivity, requiring prolonged reaction times (12–24 hours). Purification often involves column chromatography using silica gel and ethyl acetate/hexane mixtures, as noted in for structurally similar cyclopropane derivatives.

Acid Chloride Intermediate Routes

Synthesis via Acyl Chloride Intermediates

Indirect methods involve the preparation of acid chloride intermediates, as exemplified in. Here, 3-bromo-2-hydroxy-2-methylpropionic acid is converted to its acid chloride using thionyl chloride, which then reacts with aromatic amines. Adapting this approach, 2-cyanophenol could theoretically acylate a 3-chloro-4-fluorophenyl-substituted acid chloride, though this route remains speculative without direct evidence.

Hydrolysis and Functionalization

Post-coupling hydrolysis may be required if protective groups are employed. For instance, describes the hydrolysis of ester-protected intermediates using aqueous hydrochloric acid to yield carboxylic acids. Such steps could be integrated to unmask phenolic -OH groups after coupling.

Crystallization and Purification Techniques

Solvent-Based Recrystallization

High-purity 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is obtained via recrystallization from mixed solvents. Patent outlines the use of isobutyl acetate and nitromethane for cooling-induced crystallization, achieving polymorphic form control. Similarly, employs butyl acetate for liquid-liquid extraction, followed by aqueous washes to remove inorganic salts.

Anti-Solvent Precipitation

Anti-solvent addition (e.g., methyl cyclohexane to ethyl acetate) precipitates the product while excluding impurities. This method, detailed in, affords amorphous or crystalline forms depending on the solvent system and cooling rate.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • FT-IR : Peaks at 2250 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C diaryl ether) confirm functional groups.

  • ¹H NMR : Aromatic protons appear as complex multiplets δ 6.8–7.6 ppm, with the phenolic -OH proton as a singlet near δ 9.5 ppm.

X-ray Diffraction (XRD)

Crystalline forms are characterized by distinct XRD patterns. For example, identifies polymorphs via peaks at 2θ = 12.4°, 15.7°, and 24.3° .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation, particularly in lung cancer cells.
    Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
    A5495.1212.34
    HCC8276.4515.67
    NCI-H3584.7811.22
  • Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
    Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (μg/mL)
    E. coli1532
    S. aureus1816
    P. aeruginosa1264

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered substrate availability and enzymatic activity. This mechanism is particularly relevant in the context of cancer treatment, where enzyme inhibition can lead to reduced tumor growth.

Synthesis of Dyes and Pigments

Due to its unique chemical structure, this compound is also utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in the dye industry.

Chemical Intermediates

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against MRSA strains, suggesting its potential as a lead compound for antibiotic development.

Antitumor Activity

In research published in Cancer Letters, the compound was tested against multiple cancer cell lines using both two-dimensional and three-dimensional culture systems. Results indicated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold Variations

  • 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol vs. N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): The latter replaces the phenolic -OH with an acetamide group (-NHCOCH₂-) and introduces a methoxyphenyl moiety. This substitution increases molecular weight (293.72 vs.
  • 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol vs. Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (): The thiophene core in the latter introduces sulfur, enhancing π-stacking interactions. The cyano group is part of a cyanoacetyl amino side chain, differing from the direct cyano substitution in the target compound .

Halogen and Functional Group Positioning

  • 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol vs. 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(3-chloro-4-fluorophenyl)sydnones (): The sydnone derivatives feature a non-aromatic heterocyclic ring and a propenyl ketone group, reducing aromaticity compared to the phenolic core.

Physicochemical Properties

Property 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide () Ethyl 4-cyano-2,2-difluoro-4-(2-fluorophenyl)butanoate ()
Molecular Weight 247.66 g/mol 331.81 g/mol 287.25 g/mol
Key Functional Groups -OH, -CN, Cl/F-substituted phenyl Acrylamide, isobutylphenyl Ester, difluoro, cyano
Polarity High (due to -OH and -CN) Moderate (amide group) Low (ester dominates)
Solubility Likely polar solvent-soluble Lipophilic (long alkyl chain) Organic solvent-preferred

    Biological Activity

    4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, also known by its chemical structure C13_{13}H8_{8}ClFNO, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

    The compound features a phenolic hydroxyl group and a cyano group, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

    C13H8ClFNO\text{C}_{13}\text{H}_{8}\text{ClFNO}

    The biological activity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol can be attributed to several mechanisms:

    • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in metabolic processes.
    • Antioxidant Activity : It scavenges free radicals and inhibits lipid peroxidation, which may protect cells from oxidative stress.
    • Anticancer Activity : Preliminary studies suggest that it induces apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.

    Biological Activity Overview

    A summary of the biological activities observed in various studies is presented in the table below:

    Activity Type Observations References
    AntimicrobialEffective against various bacterial strains
    AntioxidantScavenging of free radicals
    AnticancerInduces apoptosis in cancer cell lines
    Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines

    Case Studies and Research Findings

    • Antimicrobial Efficacy : In a study evaluating the compound's antimicrobial properties, it was found to effectively inhibit the growth of several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study highlighted its potential as a lead compound for antibiotic development.
    • Antioxidant Properties : Research focused on the antioxidant capabilities of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol showed significant radical scavenging activity using assays such as DPPH and ABTS. The compound exhibited stronger activity than ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress.
    • Cancer Cell Studies : In vitro studies involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol could induce apoptosis through caspase activation pathways. This finding positions it as a candidate for further development in cancer therapeutics.

    Comparative Analysis with Similar Compounds

    When compared to other compounds with similar structures, such as benzothiophene derivatives, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol demonstrates unique biological activities due to its specific functional groups. The table below summarizes the comparative efficacy:

    Compound Activity Type Efficacy
    Raloxifene (Benzothiophene derivative)AnticancerEffective against breast cancer
    Zileuton (Benzothiophene derivative)Anti-inflammatoryModerate efficacy
    4-(3-Chloro-4-fluorophenyl)-2-cyanophenolAntimicrobial/AntioxidantHigh efficacy

    Q & A

    Q. What are the recommended methods for synthesizing 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, and how can reaction conditions be optimized to improve yield?

    • Methodological Answer : Synthesis typically involves condensation reactions, as seen in structurally related compounds. For example, styryl ketone intermediates (e.g., 4-acetyl-3-(3-chloro-4-fluorophenyl)sydnone) can be condensed with aryl groups under controlled conditions . Optimization strategies include:
    • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
    • Catalyst selection : Use of acid catalysts (e.g., HCl) or base catalysts (e.g., K₂CO₃) to enhance electrophilic substitution.
    • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the cyanophenol derivative .

    Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol?

    • Methodological Answer :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and nitrile groups (no protons; adjacent carbons show signals near δ 110–120 ppm). Chlorine and fluorine substituents cause deshielding and splitting patterns .
    • IR : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group; broad O-H stretches (~3200 cm⁻¹) indicate phenolic hydroxyl .
    • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (C₁₃H₆ClFNO). Fragmentation patterns (e.g., loss of Cl/F groups) further validate substituent positions .

    Q. What are the solubility properties of this compound, and how do they influence experimental design in biological assays?

    • Methodological Answer :
    • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-dissolve in DMSO (≤1% v/v) for in vitro assays to avoid solvent toxicity .
    • Stability : Monitor degradation via HPLC under physiological pH (7.4) and light exposure. Use amber vials and fresh stock solutions .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents (e.g., Cl/F positioning)?

    • Methodological Answer :
    • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX programs for structure refinement .
    • ORTEP visualization : Analyze thermal ellipsoids to confirm bond angles and torsional strain. For example, the dihedral angle between the chlorophenyl and cyanophenol rings should be ~30–45° .
    • Challenges : Disorder in fluorine positions may require higher-resolution data (≤0.8 Å) and anisotropic refinement .

    Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

    • Methodological Answer :
    • Substrate design : The nitrile group acts as an electron-withdrawing group, activating the aryl chloride for Pd-catalyzed coupling. Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1) at 80°C .
    • Kinetic analysis : Monitor reaction progress via TLC or GC-MS. Competing hydrolysis of the nitrile group may require inert atmospheres (N₂/Ar) .

    Q. How should researchers address contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

    • Methodological Answer :
    • Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength).
    • Data normalization : Use internal controls (e.g., reference inhibitors) to correct for batch-to-batch variability .
    • Structural analogs : Compare with derivatives (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to isolate substituent effects .

    Safety and Environmental Considerations

    Q. What are the key toxicological risks associated with handling 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol?

    • Methodological Answer :
    • Acute toxicity : Chlorophenols are skin irritants; use PPE (gloves, goggles) and fume hoods. Refer to SDS guidelines for chlorophenol analogs .
    • Environmental impact : Biodegradability studies (OECD 301B) are recommended. Hydroxyl radicals (•OH) may degrade the compound in aqueous systems, but halogenated byproducts require monitoring .

    Data Analysis and Computational Modeling

    Q. How can density functional theory (DFT) predict electronic properties relevant to this compound’s photochemical behavior?

    • Methodological Answer :
    • DFT parameters : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps. The nitrile group lowers LUMO energy, enhancing UV absorption (~270–300 nm) .
    • TD-DFT : Simulate excited-state transitions to correlate with experimental UV-Vis spectra (λmax ~280 nm) .

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